molecular formula C15H11F4N3 B2800393 [2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine CAS No. 1216267-00-3

[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine

Cat. No.: B2800393
CAS No.: 1216267-00-3
M. Wt: 309.268
InChI Key: FGYCPYGIVKGUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound [2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine (IUPAC name: 1-[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine) is an imidazo[1,2-a]pyridine derivative with a methanamine substituent at position 3, a 4-fluorophenyl group at position 2, and a trifluoromethyl group at position 4. Its molecular formula is C₁₅H₁₁F₄N₃, with a molecular weight of 309.27 g/mol . The compound is typically synthesized via multi-step organic reactions, including condensation and functionalization steps, and is available as a powder under room-temperature storage conditions .

Properties

IUPAC Name

[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4N3/c16-11-4-1-9(2-5-11)14-12(7-20)22-8-10(15(17,18)19)3-6-13(22)21-14/h1-6,8H,7,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYCPYGIVKGUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)C(F)(F)F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine, commonly referred to as compound 1 , is a member of the imidazopyridine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C15H11F4N3
  • Molecular Weight : 309.27 g/mol
  • CAS Number : 1216267-00-3
  • IUPAC Name : this compound

The biological activity of compound 1 is largely attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : Compound 1 has shown potential as an inhibitor of certain kinases and enzymes associated with tumor growth and proliferation.
  • Induction of Apoptosis : It appears to promote programmed cell death in cancer cells, which is critical for effective cancer therapy.

Antitumor Activity

Recent studies have demonstrated that compound 1 exhibits significant antitumor activity against various cancer cell lines, particularly melanoma. The following table summarizes key findings from different studies regarding its efficacy:

Cell Line IC50 (µM) Reference
UACC-62 (Melanoma)0.628
MDA-MB-435 (Breast)0.5 ± 0.1
A375 (Melanoma)0.5
SK-MEL-5 (Melanoma)0.116

These results indicate that compound 1 is particularly potent against melanoma cell lines, showcasing its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazopyridine structure can significantly affect the biological activity of the compound. A few notable observations include:

  • The presence of a trifluoromethyl group enhances the compound's lipophilicity and cellular uptake.
  • Substitution at the 4-position of the phenyl ring with electron-withdrawing groups increases potency against specific cancer types.

Study on Melanoma Treatment

A comprehensive study published in MDPI highlighted the efficacy of compound 1 against malignant melanoma cell lines. The study noted:

  • A single dose of 10 µM resulted in over 90% inhibition of tumor cell proliferation.
  • The mechanism involved microtubule stabilization and induction of cell cycle arrest at the G2/M phase, which was confirmed through both in vitro and in vivo models .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of compound 1 indicates favorable absorption and distribution characteristics. Initial toxicity assessments suggest a promising safety profile, with no significant adverse effects observed in animal models at therapeutic doses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold is highly versatile, and minor structural changes significantly alter physicochemical and pharmacological properties. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(4-Fluorophenyl), 6-(CF₃), 3-(CH₂NH₂) C₁₅H₁₁F₄N₃ 309.27 High lipophilicity due to CF₃; potential CNS activity
Analog 1 6-(CF₃), 2-(CH₂NH₂) C₉H₈F₃N₃ 215.18 Reduced aromaticity; lower molecular weight
Analog 2 2-(4-Fluorophenyl), 6-(CH₃), 3-(CH₂N(CH₃)₂) C₂₁H₂₆FN₃ 339.45 Enhanced basicity from dimethylamine; antimicrobial activity
Analog 3 2-(4-Fluorophenyl), 6-Br, 3-(piperazinyl-CH₂) C₁₉H₁₈BrFN₅ 433.29 Bromine increases steric bulk; piperazine enhances solubility
Analog 4 2-(4-Fluorophenyl), 6-(CH₃), 3-(CH₂NH-Ar) C₂₀H₁₉FN₄ 334.39 Aryl amine improves π-π stacking; antifungal potential
Key Observations:
  • Lipophilicity : The trifluoromethyl group in the target compound increases hydrophobicity compared to methyl or bromine substituents in analogs .
  • Solubility : Piperazine or dialkylamine substituents (e.g., Analog 3, IP-7 ) improve aqueous solubility, whereas the methanamine group in the target compound may limit it.

Q & A

Basic Question: What are the key synthetic routes for [2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine?

Methodological Answer:
The synthesis typically involves imidazo[1,2-a]pyridine core formation followed by functionalization. A common approach includes:

  • Step 1: Preparation of 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C, followed by reflux .
  • Step 2: Reduction of the aldehyde intermediate to the methanamine derivative using sodium borohydride (NaBH₄) under controlled conditions .
    Key Parameters: Temperature control during aldehyde formation (to avoid side reactions) and stoichiometric precision in reduction steps.

Advanced Question: How can researchers optimize synthetic yields for intermediates with conflicting literature-reported efficiencies?

Methodological Answer:
Conflicting yields often arise from solvent polarity, catalyst choice, or reaction time. For example:

  • Contradiction: reports 68% yield for a Schiff base reduction using NaBH₄, while similar protocols in achieve 70–80%.
    Resolution Strategy:
    • Use polar aprotic solvents (e.g., THF) to enhance NaBH₄ solubility .
    • Monitor reaction progress via TLC (PE/EtOAc = 4:1) to terminate at optimal conversion .
    • Purify via silica gel chromatography with gradient elution (DCM/MeOH) to isolate high-purity product .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Assign peaks for fluorophenyl (δ 7.2–7.6 ppm), trifluoromethyl (δ 120–125 ppm in ¹³C), and methanamine (δ 3.4–3.8 ppm) .
    • HRMS: Verify molecular ion [M+H]⁺ at m/z 309.27 (C₁₅H₁₁F₄N₃) .
  • Purity Assessment:
    • HPLC: Use C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~8.2 min .

Advanced Question: How can computational modeling resolve discrepancies in proposed binding mechanisms for this compound?

Methodological Answer:
Contradictions in binding affinity predictions (e.g., COX-2 vs. kinase targets) require:

  • Docking Studies: Use AutoDock Vina to compare binding poses with COX-2 (PDB: 5KIR) and imidazo[1,2-a]pyridine targets (e.g., JAK2) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of fluorophenyl-Trp387 interactions .
    Validation: Cross-reference with experimental IC₅₀ values from kinase inhibition assays .

Basic Question: What are the stability and storage conditions for this compound?

Methodological Answer:

  • Stability: Hydrolytically stable at pH 4–7; degrades in strong acids/bases due to imidazole ring susceptibility .
  • Storage: Store as a powder in amber vials at RT (20–25°C) under inert gas (Ar/N₂) to prevent oxidation .

Advanced Question: How to design SAR studies comparing fluorophenyl and trifluoromethyl analogs?

Methodological Answer:

  • Library Design: Synthesize analogs replacing 4-fluorophenyl with 4-Cl, 4-Br, or 4-CF₃ groups .
  • Bioactivity Testing:
    • Antimicrobial: MIC assays against S. aureus and C. albicans .
    • Cytotoxicity: MTT assays on HEK-293 and HepG2 cells .
      Data Analysis: Use Hansch analysis to correlate logP (trifluoromethyl: ~2.1) with activity .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and chemical goggles .
  • Ventilation: Use fume hoods during synthesis (risk of HF release under acidic conditions) .
  • Waste Disposal: Neutralize with 10% NaOH before aqueous disposal .

Advanced Question: How to address contradictory spectral data in impurity profiling?

Methodological Answer:
Case Study: A minor peak at m/z 315.3 (M+6) in LC-MS suggests a dichloro impurity.

  • Hypothesis: Chlorinated byproduct from incomplete POCl₃ removal in Vilsmeier-Haack step .
  • Resolution:
    • HPLC-MS/MS: Fragment ion at m/z 279.1 confirms Cl adduct .
    • Process Adjustment: Add post-reaction aqueous NaHCO₃ wash to quench residual POCl₃ .

Basic Question: What are the solubility properties of this compound?

Methodological Answer:

  • Solubility Profile:
    • Polar Solvents: DMSO (≥50 mg/mL), DMF (30 mg/mL) .
    • Aqueous Buffers: <0.1 mg/mL at pH 7.4; improve with 10% β-cyclodextrin .

Advanced Question: How to evaluate metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Assays:
    • Microsomal Stability: Incubate with rat liver microsomes (RLM); monitor parent compound depletion via LC-MS .
    • CYP Inhibition: Screen against CYP3A4 and CYP2D9 using fluorogenic substrates .
  • In Vivo: Administer 10 mg/kg IV/PO in Sprague-Dawley rats; calculate bioavailability (AUC₀–₂₄) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.